2-Ethyloxazolo[5,4-b]pyridine
Overview
Description
2-Ethyloxazolo[5,4-b]pyridine is a heterocyclic compound . Its IUPAC name is 2-ethyl [1,3]oxazolo [5,4-b]pyridine . The CAS Number is 856990-30-2 . It has a molecular weight of 148.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O/c1-2-7-10-6-4-3-5-9-8(6)11-7/h3-5H,2H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
This compound is a solid . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Reactivity
2-Ethyloxazolo[5,4-b]pyridine and its derivatives have been studied extensively for their chemical reactivity and synthetic utility. A significant application includes the synthesis of fused triheterocyclic compounds using 2-ethylthiooxazolo[4,5-b]pyridine (Ghattas & Moustafa, 2000). Additionally, the compound has been involved in the formation of 2-aminomethyloxazolo[5,4-b]pyridine derivatives, demonstrating its versatility in nucleophilic substitution reactions (Palamarchuk et al., 2019).
Biological Activities
Compounds incorporating oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons have been identified for their potential biological activities. Notable among these are the anticancer properties against various human cancer cell lines, including breast, lung, colon, and ovarian cancers (Kokkiligadda et al., 2020). Additionally, derivatives of this compound have shown promise as potent antioxidants, with certain compounds exhibiting high antioxidant activity and stability of erythrocyte membranes (Smolsky et al., 2022).
Antimicrobial and Antitumor Properties
This compound derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds have shown activity against a range of bacterial and fungal strains, and some have demonstrated better efficacy than standard drugs (Celik et al., 2021). Similarly, certain derivatives have been identified as candidate antitumor agents targeting human DNA topoisomerase enzymes, an important target for cancer treatment (Karatas et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2-ethyl-[1,3]oxazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-7-10-6-4-3-5-9-8(6)11-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHBZJXFRAUSFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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